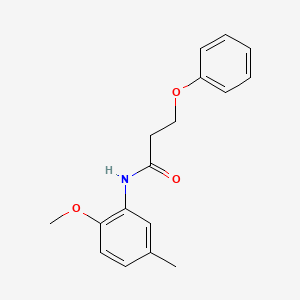
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a member of the class of amides and is structurally similar to other compounds that have been shown to possess anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide may also modulate the activity of ion channels and receptors in the nervous system, which could contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to reduce inflammation, pain, and seizures. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has also been shown to inhibit the growth and proliferation of cancer cells in cell culture and animal studies. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide appears to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is that it has shown promise in a variety of different therapeutic areas, including inflammation, pain, seizures, and cancer. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide also appears to have a good safety profile, which is important for the development of new drugs. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in lab experiments. For example, the synthesis of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide can be challenging and may require specialized equipment and expertise. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide and to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide. Another area of interest is the investigation of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide as a potential treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in humans, including its absorption, distribution, metabolism, and excretion. Finally, more research is needed to determine the optimal dosage and dosing regimen for N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in humans.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide involves the reaction of 2-methoxy-5-methylphenol and 3-phenoxypropionyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is typically around 60-70%.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Another study showed that N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide can reduce the severity of seizures in animal models of epilepsy. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has also been investigated for its potential as a treatment for cancer, with promising results in cell culture and animal studies.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKCBRPJYNSPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)


![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)